p-Phos, (S)-

Catalog No.
S729428
CAS No.
221012-82-4
M.F
C38H34N2O4P2
M. Wt
644.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Phos, (S)-

CAS Number

221012-82-4

Product Name

p-Phos, (S)-

IUPAC Name

[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane

Molecular Formula

C38H34N2O4P2

Molecular Weight

644.6 g/mol

InChI

InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3

InChI Key

JZOSBBLJKXSBBN-UHFFFAOYSA-N

SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC

Canonical SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC

(S)-p-Phos, also known as (S)-1,1'-Bis(diphenylphosphino)ferrocene, is a chiral ligand commonly employed in asymmetric catalysis. Its ability to control the stereochemistry of reaction products, meaning it influences the spatial arrangement of atoms in molecules, makes it a valuable tool for researchers in various fields.

Mechanism of Action

(S)-p-Phos functions by coordinating with a metal center in a catalyst complex. This coordination creates a chiral environment around the metal, directing the approach of reactants and influencing the formation of specific stereoisomers. The stereochemistry of the ligand itself, denoted by the "(S)" configuration, plays a crucial role in this process.

  • Coordination: The two phosphine groups of (S)-p-Phos bind to the metal center in the catalyst, forming a stable complex.
  • Chiral Environment: The arrangement of the atoms around the metal, influenced by the (S) configuration of the ligand, creates a non-superimposable mirror image. This environment selectively favors the approach of one reactant enantiomer over the other.
  • Stereoselective Reaction: The interaction between the favored reactant and the chiral environment directs the reaction pathway, leading to the preferential formation of a specific stereoisomer in the product.

Applications in Research

(S)-p-Phos finds applications in a wide range of asymmetric catalytic reactions, including:

  • Hydrogenation: Enantioselective reduction of alkenes and ketones to their corresponding chiral alcohols.
  • Hydroformylation: Synthesis of aldehydes with a specific chirality from alkenes.
  • C-C Bond Formation: Enantioselective coupling reactions to form new carbon-carbon bonds between different molecules.
  • Cycloadditions: Formation of cyclic compounds with controlled stereochemistry through various cycloaddition reactions.

p-Phos, (S)-, also known as (S)-1-(diphenylphosphino)-2-methyl-1-propanol, is a chiral phosphine compound that plays a significant role in organometallic chemistry and catalysis. This compound is characterized by its phosphine functional group, which consists of a phosphorus atom bonded to three organic groups and one lone pair of electrons. The specific stereochemistry of the (S)-enantiomer contributes to its unique reactivity and selectivity in various

p-Phos, (S)- is primarily utilized as a ligand in transition metal catalysis. It forms stable complexes with metals such as palladium and platinum, facilitating various reactions including:

  • Cross-coupling reactions: p-Phos enhances the efficiency of Suzuki and Heck reactions, where it aids in the formation of carbon-carbon bonds.
  • Hydrogenation: The compound can be involved in asymmetric hydrogenation processes, leading to the production of chiral alcohols and amines.
  • C-H activation: p-Phos has been shown to promote C-H activation in aromatic compounds, allowing for functionalization at specific sites.

These reactions benefit from the steric and electronic properties imparted by the (S)-configuration of p-Phos.

The synthesis of p-Phos, (S)- can be achieved through several methods:

  • Chiral Pool Synthesis: Starting from naturally occurring chiral sources such as amino acids or sugars.
  • Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce chirality during the formation of the phosphine.
  • Phosphination Reactions: Reacting appropriate alkyl halides with diphenylphosphine under controlled conditions to yield the desired product.

These methods allow for the production of high-purity enantiomers necessary for applications in asymmetric synthesis.

p-Phos, (S)- finds extensive applications in:

  • Catalysis: As a ligand in various catalytic processes including cross-coupling and hydrogenation.
  • Material Science: Used in the development of new materials through polymerization reactions.
  • Medicinal Chemistry: Potentially useful in drug development due to its ability to form stable complexes with metal ions that may influence biological pathways.

The versatility of p-Phos makes it a valuable compound across multiple fields.

Interaction studies involving p-Phos typically focus on its coordination with transition metals. These studies often utilize techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): To analyze the structure and dynamics of metal-ligand complexes.
  • X-ray Crystallography: For determining the precise arrangement of atoms within solid-state complexes.
  • Electrochemical Methods: To investigate redox behavior and stability in solution.

Such studies help elucidate the mechanisms by which p-Phos enhances catalytic activity.

p-Phos shares structural similarities with other phosphine ligands, yet it possesses unique characteristics due to its specific stereochemistry. Notable similar compounds include:

Compound NameStructure TypeUnique Features
TriphenylphosphineTrisubstituted phosphineHighly stable but less selective
Diphenylphosphinoacetic acidPhosphine with carboxylic acidUseful for carboxylation reactions
BisphosphineBidentate ligandCan stabilize larger metal centers

p-Phos is distinguished by its chiral nature, which allows for enhanced selectivity in asymmetric synthesis compared to non-chiral or achiral phosphines.

XLogP3

8

UNII

04VUU8H7L4

Other CAS

362524-23-0

Dates

Modify: 2023-08-15

Explore Compound Types